

Discontinuation of Firuglipel (DS-8500a) Clinical Development: A Technical Overview

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Compound of Interest

Compound Name: *Firuglipel*

Cat. No.: *B607458*

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This technical support center provides a comprehensive analysis of the available information regarding the discontinuation of the clinical development of **Firuglipel** (DS-8500a), a G protein-coupled receptor 119 (GPR119) agonist formerly under investigation for the treatment of type 2 diabetes mellitus.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Firuglipel**'s clinical development?

A1: The clinical development of **Firuglipel** (DS-8500a) was discontinued by Daiichi Sankyo. While a specific, detailed public statement outlining the exact reasons for the discontinuation is not readily available, reports from 2017 indicate that the Phase II diabetes drug was among several clinical programs that the company decided to halt^[1]. This decision was likely influenced by a combination of factors, including the overall modest efficacy observed in clinical trials and a broader trend of GPR119 agonists failing to translate promising preclinical data into robust clinical benefits in humans^{[2][3][4][5]}.

Q2: Did **Firuglipel** show any efficacy in clinical trials?

A2: Yes, clinical studies of **Firuglipel** did demonstrate some efficacy. In a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes, **Firuglipel** showed a dose-dependent lowering of HbA1c compared to placebo. Specifically, at

week 12, the changes from baseline in HbA1c were -0.23%, -0.37%, and -0.44% for the 25-mg, 50-mg, and 75-mg doses, respectively. The 50-mg and 75-mg doses also significantly lowered fasting plasma glucose (FPG) and other glucose metrics compared to placebo. However, the glucose-lowering effect of **Firuglipel** was not superior to the active comparator, sitagliptin.

Q3: Were there any significant safety concerns or adverse events associated with **Firuglipel**?

A3: Based on the available clinical trial data, **Firuglipel** was generally well-tolerated. The most notable adverse event reported in one study was two cases of clinically relevant, drug-related hypoglycemia in the 50-mg dose group. Overall, the reported adverse events did not appear to be a primary driver for discontinuation, as is often the case with other discontinued investigational drugs.

Q4: What is the mechanism of action of **Firuglipel**?

A4: **Firuglipel** is an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β -cells and intestinal L-cells. Activation of GPR119 is intended to stimulate glucose-dependent insulin secretion from β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells, thereby improving glycemic control.

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from a notable Phase II clinical trial of **Firuglipel**.

Table 1: Change in HbA1c from Baseline at Week 12

Treatment Group	Mean Change from Baseline (%)	p-value vs. Placebo
Placebo	-	-
Firuglipel 25 mg	-0.23	0.0173
Firuglipel 50 mg	-0.37	0.0001
Firuglipel 75 mg	-0.44	<0.0001
Sitagliptin 50 mg	Not reported as superior	-

Data from a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.

Table 2: Key Secondary Efficacy Endpoints at Week 12 (50 mg and 75 mg doses)

Endpoint	Result
Fasting Plasma Glucose (FPG)	Significantly lowered vs. Placebo
Glucose AUC0–3h	Significantly lowered vs. Placebo
2-hour Postprandial Glucose (2hr-PPG)	Significantly lowered vs. Placebo
Lipid Parameters	Significantly reduced total cholesterol, LDL-cholesterol, and triglycerides; Significantly increased HDL-cholesterol vs. Placebo and Sitagliptin

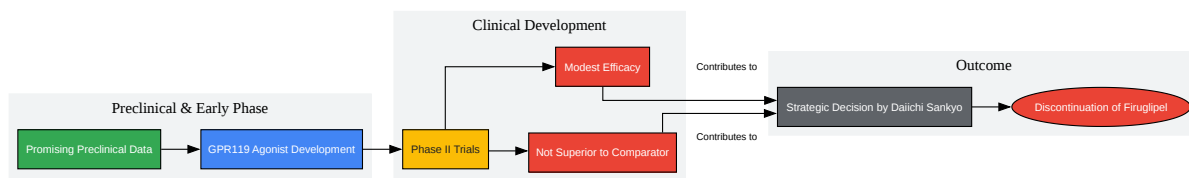
Data from a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.

Experimental Protocols

Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled, 12-Week Study of DS-8500a

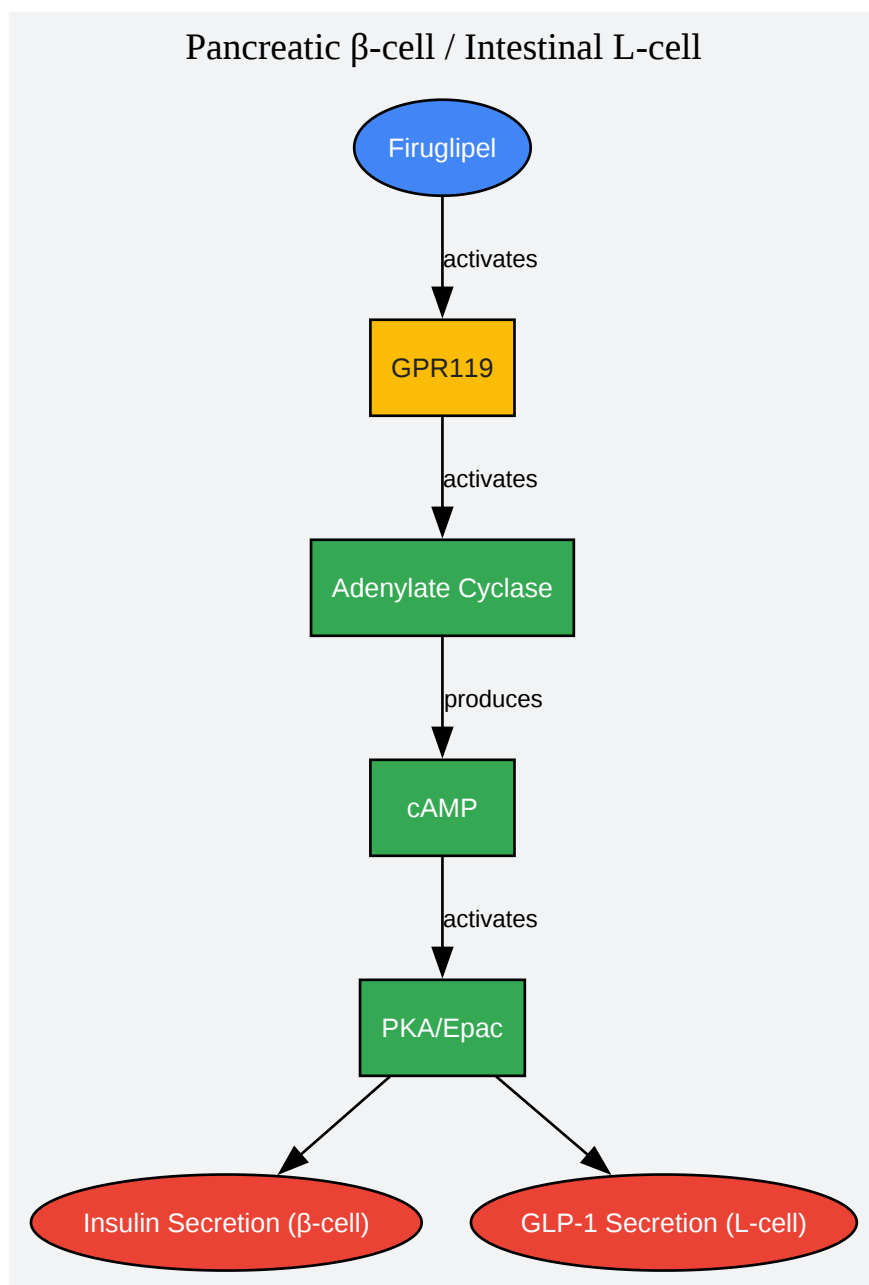
- Objective: To evaluate the efficacy and safety of DS-8500a (**Firuglipel**) in Japanese patients with type 2 diabetes.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with type 2 diabetes mellitus.
- Intervention: Participants were randomized to receive one of the following treatments once daily for 12 weeks:
 - Placebo
 - **Firuglipel** 25 mg
 - **Firuglipel** 50 mg
 - **Firuglipel** 75 mg
 - Sitagliptin 50 mg (active comparator)
- Primary Efficacy Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline to week 12.
- Secondary Efficacy Endpoints:
 - Change in fasting plasma glucose (FPG).
 - Glucose area under the curve (AUC) during a meal tolerance test.
 - 2-hour postprandial glucose (PPG).
 - Changes in lipid profiles (total cholesterol, LDL, HDL, triglycerides).
- Safety Assessments: Monitoring of adverse events, including hypoglycemia, and clinical laboratory tests.

Visualizations



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Caption: Logical flow leading to the discontinuation of **Firuglipel**.



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Caption: Simplified GPR119 signaling pathway activated by **Firuglipel**.

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